molecular formula C12H20Cl3N3 B6291786 (5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride CAS No. 2413983-72-7

(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride

Cat. No. B6291786
CAS RN: 2413983-72-7
M. Wt: 312.7 g/mol
InChI Key: FJFDGOQDOCFTPN-HCEFKKQBSA-N
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Description

6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .


Molecular Structure Analysis

Pyridine is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .


Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .


Physical And Chemical Properties Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .

Scientific Research Applications

Hypoglycemic Activity

Cyclopenta[b]pyridine derivatives, which include the compound , have been found to exhibit hypoglycemic activity . This suggests potential applications in the treatment of conditions like diabetes.

Calcium Channel Antagonism

These compounds have also been identified as antagonists of calcium channels . This means they could be used in the treatment of various conditions related to the dysfunction of calcium channels, such as certain types of hypertension and angina.

Fluorescent Probes

The compound could potentially be used as a fluorescent probe . Fluorescent probes are used in various fields of biological research, including cell biology and biochemistry, to visualize and study biological processes.

Protein Kinase FGFR1 Inhibition

Cyclopenta[b]pyridine derivatives have been found to inhibit protein kinase FGFR1 . This suggests potential applications in cancer treatment, as FGFR1 is often overexpressed in various types of cancer.

Multicomponent Synthesis

The compound can be synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This process represents a profound structural transformation and could be used in the development of new synthetic methods.

Flavor Compound

Although not directly related to the compound , it’s worth noting that similar compounds, such as 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine, have been identified as major flavor compounds in certain foods, such as palm sugar, coffee, and cooked meat . This suggests potential applications in the food industry.

Mechanism of Action

Target of Action

They have been identified as antagonists of calcium channels and inhibitors of protein kinase FGFR1 .

Biochemical Pathways

The compound’s interaction with calcium channels could potentially affect a variety of biochemical pathways. Calcium ions play a crucial role in numerous cellular processes, including muscle contraction, neurotransmitter release, and cell growth. By blocking calcium channels, this compound could disrupt these processes, leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological context in which it is used. As a calcium channel antagonist, it could potentially lead to a decrease in calcium-dependent cellular processes. The exact effects would likely vary depending on factors such as the specific type of calcium channel being targeted and the cell type in which it is expressed .

Safety and Hazards

The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives were employed as novel inhibitors for carbon steel (CS) corrosion in a molar H2SO4 medium .

properties

IUPAC Name

(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.3ClH/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12;;;/h1-2,5,11,14H,3-4,6-8,13H2;3*1H/t11-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFDGOQDOCFTPN-HCEFKKQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C2N)C=CC=N3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12CC3=C([C@H]2N)C=CC=N3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride

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